MAC-5576

Description

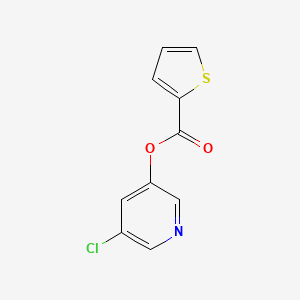

Propriétés

Formule moléculaire |

C10H6ClNO2S |

|---|---|

Poids moléculaire |

239.68 g/mol |

Nom IUPAC |

(5-chloropyridin-3-yl) thiophene-2-carboxylate |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-4-8(6-12-5-7)14-10(13)9-2-1-3-15-9/h1-6H |

Clé InChI |

PAVJYVVZIJTAHT-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC(=C1)C(=O)OC2=CC(=CN=C2)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of MAC-5576 on SARS-CoV-2 3CLpro

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of SARS-CoV-2, making it a prime target for antiviral therapeutics.[1][2][3] This document provides a detailed technical overview of the mechanism of action of MAC-5576, a non-peptidomimetic small molecule inhibitor of SARS-CoV-2 3CLpro.[4] Structural and biochemical studies have confirmed that this compound acts as a covalent inhibitor, forming a direct linkage with the catalytic cysteine residue in the enzyme's active site.[5] Despite potent biochemical inhibition, it did not exhibit antiviral activity in cell-based assays, suggesting avenues for further investigation and optimization.[1][5]

Mechanism of Action

This compound inhibits the enzymatic activity of SARS-CoV-2 3CLpro through a covalent binding mechanism. X-ray crystallography has definitively shown that this compound forms a covalent bond with the catalytic Cys145 residue located within the substrate-binding pocket of the protease.[5][6] This modification of the active site cysteine, which is part of the Cys-His catalytic dyad essential for protease function, physically blocks substrate access and inactivates the enzyme.[3][7]

Interestingly, while the crystal structure confirms a covalent linkage, enzyme kinetic studies did not show time-dependent inhibition by this compound.[5][8] This finding suggests that this compound may function as a reversible covalent inhibitor, where the bond formation and breakage reach equilibrium rapidly under the assay conditions.[5] This contrasts with other covalent inhibitors that exhibit a clear time-dependent inactivation of the enzyme.[5]

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of this compound against SARS-CoV-2 3CLpro has been characterized through biochemical and cellular assays. The key quantitative data are summarized below.

| Parameter | Value | Assay Type | Notes |

| IC₅₀ | 81 ± 12 nM | Biochemical Protease Assay | Measures the concentration of this compound required to inhibit 50% of 3CLpro enzymatic activity in vitro.[5] |

| k_inact / K_i | Not Observed | Enzyme Kinetic Study | Time-dependent inhibition was not observed, preventing the calculation of this inactivation rate constant.[5] |

| EC₅₀ | No Activity | Cytopathic Effect (CPE) Reduction Assay | This compound did not inhibit SARS-CoV-2 viral replication in Vero-E6 cells at the tested concentrations.[5][8] |

| Cytotoxicity | Not Cytotoxic | Cellular Assay | The compound did not show cytotoxicity at the concentrations tested in the antiviral assay.[5][6] |

Experimental Protocols

The characterization of this compound involved several key experimental procedures, as detailed below.

4.1 Biochemical Protease Inhibition Assay (IC₅₀ Determination) The inhibitory activity of this compound was assessed using an in vitro biochemical assay with purified, native SARS-CoV-2 3CLpro.

-

Enzyme: Recombinantly expressed and purified SARS-CoV-2 3CL protease.

-

Substrate: A fluorogenic peptide substrate, such as MCA-AVLQSGFR-Lys(DNP)-Lys-NH2, which corresponds to a viral cleavage site, was used.[9]

-

Procedure: The assay was conducted by incubating a fixed concentration of the 3CLpro enzyme (e.g., 200 nM) with varying concentrations of this compound.[9] The enzymatic reaction was initiated by the addition of the fluorogenic substrate.

-

Detection: The cleavage of the substrate by the protease results in an increase in fluorescence, which was monitored over time using a plate reader.

-

Data Analysis: The rate of reaction was calculated from the fluorescence data. The percentage of inhibition at each this compound concentration was determined relative to a control (e.g., DMSO). The IC₅₀ value was then calculated by fitting the dose-response data to a suitable inhibition curve.[5]

4.2 X-ray Crystallography To elucidate the structural basis of inhibition, the co-crystal structure of SARS-CoV-2 3CLpro in complex with this compound was solved.

-

Crystallization: Crystals of the 3CLpro enzyme were grown, and then soaked with a solution containing this compound.

-

Data Collection: The ligand-soaked crystals were flash-frozen, and X-ray diffraction data were collected at a synchrotron source.

-

Structure Solution and Refinement: The structure of the complex was solved using molecular replacement, with the final structure refined to a resolution of 1.73 Å.[5]

-

Analysis: The refined crystal structure revealed the precise binding mode of this compound within the enzyme's active site and confirmed the formation of a covalent bond with the sulfur atom of Cys145.[5][6]

4.3 Cell-Based Viral Replication Assay (EC₅₀ Determination) The antiviral efficacy of this compound was evaluated in a cell-based assay using a relevant cell line.

-

Cell Line: Vero-E6 cells, which are susceptible to SARS-CoV-2 infection, were used.[5]

-

Procedure: Cells were treated with a serial dilution of this compound before or during infection with a known titer of SARS-CoV-2.

-

Endpoint: The assay measured the ability of the compound to protect the cells from the virus-induced cytopathic effect (CPE).

-

Data Analysis: After a set incubation period, cell viability was assessed. The EC₅₀ value, representing the compound concentration that achieves 50% protection against viral CPE, was determined. For this compound, no significant protection was observed.[5][8]

Mandatory Visualizations

5.1 Covalent Inhibition Mechanism of this compound

Caption: Covalent modification of 3CLpro Cys145 by this compound.

5.2 Experimental Workflow for this compound Characterization

Caption: Workflow for biochemical and structural analysis of this compound.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in developing small molecule SARS 3CLpro inhibitors as potential remedy for corona virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Binding Site of MAC-5576 on Mpro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism and interaction of the non-peptidomimetic small molecule inhibitor, MAC-5576, with the main protease (Mpro or 3CLpro) of SARS-CoV-2. Mpro is a critical enzyme in the viral replication cycle, making it a key target for antiviral drug development.[1][2][3] Understanding the precise binding site and inhibitory mechanism of compounds like this compound is crucial for the structure-based design of more potent and effective therapeutics.

Overview of this compound Inhibition

This compound has been identified as a potent inhibitor of SARS-CoV-2 Mpro.[4][5] It acts as a covalent inhibitor, forming a direct bond with a key catalytic residue in the enzyme's active site.[1][4] This covalent modification disrupts the normal catalytic function of Mpro, thereby inhibiting viral polyprotein processing and subsequent viral replication.[1][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against SARS-CoV-2 Mpro has been determined through enzymatic assays. The key quantitative data is summarized in the table below.

| Compound | Target | IC50 (nM) | Assay Type | Antiviral Activity (EC50) | Cell Type | PDB Code |

| This compound | SARS-CoV-2 Mpro | 81 | Fluorescent peptide assay | >100 µM | Vero E6 cells | 7JT0 |

Table 1: Summary of quantitative data for this compound inhibition of SARS-CoV-2 Mpro. Data sourced from multiple studies.[1][6]

The Binding Site of this compound on Mpro

X-ray crystallography studies have definitively elucidated the binding site of this compound within the Mpro active site.[4][5] The active site of Mpro is located in a cleft between Domain I and Domain II of the enzyme and features a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[7]

This compound binds covalently to the sulfur atom of the Cysteine-145 residue.[4][6] This covalent linkage is formed with the acyl thiophene (B33073) moiety of this compound.[4] Although a clear covalent bond is observed in the crystal structure, enzymatic assays did not show time-dependent inhibition, which suggests that this compound may be a reversible covalent inhibitor.[6][8] The binding of the thiophene ring of this compound also induces a conformational rotation of the catalytic His41 side chain.[4][7]

The following diagram illustrates the binding of this compound to the catalytic Cys145 within the Mpro active site.

Caption: Covalent interaction of this compound with Cys145 in the Mpro active site.

Experimental Protocols

The determination of the binding site and inhibitory activity of this compound involved several key experimental methodologies.

The SARS-CoV-2 Mpro is typically expressed in E. coli and purified using affinity and size-exclusion chromatography to obtain a homogenous and active enzyme preparation for subsequent assays.

A common method to determine the inhibitory activity of compounds against Mpro is a FRET-based enzymatic assay.[9][10]

-

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its termini. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.[10]

-

Procedure:

-

The purified Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (this compound).

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The increase in fluorescence is monitored over time using a plate reader.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.[9]

-

To determine the three-dimensional structure of this compound in complex with Mpro, X-ray crystallography was employed.[8]

-

Procedure:

-

The purified Mpro was incubated with this compound to allow for complex formation.[8]

-

The Mpro-MAC-5576 complex was crystallized using vapor diffusion methods.[8]

-

The crystals were exposed to a high-intensity X-ray beam, and the resulting diffraction data were collected.

-

The diffraction data were processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex was built and refined.[8]

-

The following diagram outlines the general workflow for the determination of the this compound binding site on Mpro.

Caption: Experimental workflow for characterizing Mpro inhibitors.

Conclusion

This compound is a potent covalent inhibitor of SARS-CoV-2 Mpro, binding directly to the catalytic Cys145 residue. The detailed structural and quantitative data available for its interaction provide a solid foundation for the rational design of next-generation Mpro inhibitors with improved efficacy and pharmacokinetic properties. The methodologies outlined in this guide represent the standard for the characterization of such inhibitors in the field of antiviral drug discovery.

References

- 1. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on MAC-5576: A Covalent Inhibitor of SARS-CoV-2 Main Protease

This technical guide provides a comprehensive overview of this compound, a non-peptidomimetic covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins to produce functional proteins required for viral replication.[1][2] Inhibition of Mpro is a key strategy for the development of antiviral therapeutics against COVID-19.

This compound has been identified as a potent inhibitor of SARS-CoV-2 Mpro in biochemical assays.[3] However, its lack of activity in cell-based viral replication assays presents an interesting case study for drug development professionals.[3][4] This document details the available quantitative data, experimental methodologies, and the mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in comparison to other notable SARS-CoV-2 Mpro inhibitors.

| Compound | Target | IC50 (nM) | EC50 (µM) | Cell Line | Assay Type | Citation |

| This compound | SARS-CoV-2 Mpro | 81 ± 12 | >100 | Vero E6 | Fluorescent peptide assay, Cytotoxicity assay | [2][3] |

| Compound 4 | SARS-CoV-2 Mpro | 151 ± 15 | 2.88 ± 0.23 | Vero E6 | Fluorescent peptide assay, Cytopathic effect reduction assay | [3] |

| GC376 | SARS-CoV-2 Mpro | 160 ± 34 | 2.19 ± 0.01 | Vero E6 | Fluorescent peptide assay, Cytopathic effect reduction assay | [3] |

Mechanism of Action

This compound is a non-peptidomimetic small molecule that acts as a covalent inhibitor of the SARS-CoV-2 main protease.[2] It possesses an ester warhead that forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][5] This covalent modification inactivates the enzyme, preventing it from processing the viral polyprotein and thus halting viral replication.

The crystal structure of this compound in complex with SARS-CoV-2 Mpro (PDB code: 7JT0) confirms this covalent interaction.[1][6] Interestingly, while a clear covalent linkage is observed in the crystal structure, time-dependent inhibition was not observed in kinetic assays.[3][7] This suggests that this compound may act as a reversible covalent inhibitor.[3] The binding of this compound in the active site also induces a conformational change, specifically a rotation of the catalytic His41 side chain.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

SARS-CoV-2 Mpro Inhibition Assay (Fluorescent Peptide Assay)

This assay measures the enzymatic activity of purified SARS-CoV-2 Mpro.

-

Reagents and Materials:

-

Purified native SARS-CoV-2 3CL protease (200 nM).[8]

-

Fluorogenic peptide substrate: MCA-AVLQSGFR-Lys(DNP)-Lys-NH2, corresponding to the nsp4/nsp5 cleavage site.[8]

-

Assay buffer: Specific buffer composition (e.g., Tris-HCl, NaCl, EDTA) at a defined pH.

-

Test compounds (this compound, Compound 4, GC376) at various concentrations.

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

The test compound is pre-incubated with the SARS-CoV-2 Mpro in the assay buffer for a specified time at a controlled temperature.

-

The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate.

-

The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

-

Kinetics of Inhibition Assay

This assay determines the rate of enzyme inactivation.

-

Reagents and Materials:

-

Purified SARS-CoV-2 3CL protease.

-

Fluorogenic peptide substrate.

-

Inhibitors (Compound 4, GC376, this compound) at various concentrations.

-

Assay buffer.

-

Fluorescence plate reader.

-

-

Procedure:

-

The protease is incubated with different concentrations of the inhibitor.

-

At various time points, aliquots are taken and diluted to measure the residual enzyme activity by adding the fluorogenic substrate.

-

The observed rate of inactivation (kobs) is plotted against the inhibitor concentration.

-

The inactivation rate (kinact/Ki) is determined from this plot. For this compound, no time-dependent inhibition was observed.[3][7]

-

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay measures the ability of a compound to protect cells from virus-induced death.

-

Reagents and Materials:

-

Vero E6 cells.

-

SARS-CoV-2 virus stock.

-

Cell culture medium (e.g., DMEM supplemented with FBS).

-

Test compounds at various concentrations.

-

96-well cell culture plates.

-

Reagent for measuring cell viability (e.g., CellTiter-Glo).

-

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates and incubated overnight.

-

The cells are then treated with serial dilutions of the test compounds.

-

Subsequently, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

The plates are incubated for a period sufficient to observe CPE (e.g., 72 hours).

-

Cell viability is assessed using a reagent like CellTiter-Glo, which measures ATP levels.

-

EC50 values are calculated from the dose-response curves, representing the concentration at which 50% of the CPE is inhibited. This compound did not show significant activity in this assay.[3][7]

-

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the Mpro-inhibitor complex.

-

Procedure:

-

Purified SARS-CoV-2 Mpro is co-crystallized with the inhibitor (this compound).

-

Crystals are grown using techniques such as vapor diffusion.

-

X-ray diffraction data is collected from the crystals at a synchrotron source.

-

The diffraction data is processed to determine the electron density map.

-

A molecular model of the protein-inhibitor complex is built into the electron density map and refined.

-

The final structure reveals the binding mode of the inhibitor and its interactions with the protein. The crystal structure of this compound bound to Mpro is available under PDB code 7JT0.[1]

-

Visualizations

SARS-CoV-2 Replication Cycle and Mpro Inhibition

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on polyprotein cleavage.

Experimental Workflow for Inhibitor Screening

Caption: A generalized workflow for the screening and characterization of SARS-CoV-2 Mpro inhibitors.

Covalent Inhibition of Mpro by this compound

References

- 1. Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

MAC-5576: A Technical Whitepaper on the Discovery and Synthesis of a SARS-CoV-2 3CL Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of MAC-5576, a non-peptidomimetic small molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). This compound has been identified as a covalent inhibitor of this critical viral enzyme, which is essential for the processing of viral polyproteins and subsequent viral replication. This guide summarizes its discovery, mechanism of action, and relevant experimental data. Detailed protocols for the key assays used in its characterization are also provided.

Discovery

This compound was identified as an inhibitor of the SARS-CoV-2 3CL protease through in-vitro screening of existing anti-SARS-CoV agents.[1] It is a non-peptidomimetic ester with the chemical name 2-(5-chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone. For research purposes, this compound was purchased from Maybridge.[2]

Synthesis

This compound is a commercially available compound. The primary literature identifying it as a SARS-CoV-2 inhibitor notes that it was purchased, and a detailed de novo synthesis is not provided.

Mechanism of Action

This compound functions as a covalent inhibitor of the SARS-CoV-2 3CL protease.[1] The crystal structure of this compound in complex with the protease (PDB ID: 7JT0) confirms that it forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme.[1][2] This covalent modification inactivates the protease, thereby preventing the cleavage of the viral polyproteins pp1a and pp1ab. The proper cleavage of these polyproteins is a critical step in the viral replication cycle, as it releases functional non-structural proteins (nsps) necessary for viral replication and transcription.[3][4][5][6] Interestingly, while a covalent linkage is observed in the crystal structure, this compound did not exhibit time-dependent inhibition, suggesting it may be a reversible covalent inhibitor.[1][7]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Experimental Data

The inhibitory activity of this compound against SARS-CoV-2 3CL protease has been quantified through biochemical assays. However, it did not show efficacy in cell-based viral replication assays.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Assay | SARS-CoV-2 3CL Protease | 81 ± 12 | [1][3] |

Table 2: Cell-Based Efficacy of this compound

| Cell Line | Virus | EC50 (µM) | Reference |

| Vero-E6 | SARS-CoV-2 | > 20 | [8] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical Assay for 3CL Protease Inhibition

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 3CL protease.

Materials:

-

Purified recombinant SARS-CoV-2 3CL protease

-

Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)

-

Assay buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations.

-

Add the diluted compound solutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control (no inhibition) and wells without the enzyme as a background control.

-

Add the purified SARS-CoV-2 3CL protease to all wells except the background control. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).

-

Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells. The final substrate concentration should be at or near its Km value.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore-quencher pair (e.g., 340 nm excitation and 490 nm emission for Edans).

-

Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based SARS-CoV-2 Inhibition Assay (Cytopathic Effect Reduction)

This protocol outlines a method to assess the antiviral activity of compounds in a cell-based assay by measuring the reduction of the viral cytopathic effect (CPE).

Materials:

-

Vero-E6 cells

-

SARS-CoV-2 isolate

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (or other test compounds) dissolved in DMSO

-

96-well clear-bottom plates

-

CellTiter-Glo Luminescent Cell Viability Assay reagent (or similar)

-

Luminometer

Procedure:

-

Seed Vero-E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the growth medium from the cell plates and add the diluted compound solutions.

-

In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include uninfected cells as a negative control and infected, untreated cells as a positive control for CPE.

-

Incubate the plates for 48-72 hours.

-

Assess cell viability by measuring the reduction in CPE. This can be done qualitatively by microscopy or quantitatively using a cell viability assay (e.g., CellTiter-Glo).

-

For the quantitative assay, add the CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent cell viability for each compound concentration relative to the uninfected and infected controls.

-

Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value. A cytotoxicity assay (CC50) should also be performed in parallel on uninfected cells to assess compound toxicity.

Experimental Workflow Diagram

Caption: General experimental workflow for the evaluation of SARS-CoV-2 3CL protease inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 Coronavirus Main Protease - Proteopedia, life in 3D [proteopedia.org]

- 6. Proteases of SARS Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

MAC-5576: A Potential Therapeutic Agent Against SARS-CoV-2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the urgent development of effective antiviral therapeutics. A key target for antiviral drug design is the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for viral replication, as it processes the viral polyproteins into functional non-structural proteins. Inhibition of 3CLpro represents a promising strategy to disrupt the viral life cycle. This technical guide provides a comprehensive overview of MAC-5576, a non-peptidomimetic small molecule inhibitor of SARS-CoV-2 3CLpro.

Mechanism of Action

This compound, with the chemical structure 2-(5-chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone, acts as a covalent inhibitor of the SARS-CoV-2 3CL protease.[1] The catalytic activity of this cysteine protease relies on a Cys145-His41 catalytic dyad.[2] X-ray crystallography studies have revealed that this compound forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.[2][3][4][5] This covalent modification irreversibly inactivates the enzyme, thereby preventing the processing of viral polyproteins and inhibiting viral replication. The interaction involves the acyl thiophene (B33073) moiety of this compound.[2][4]

Quantitative Data

The inhibitory activity of this compound against various proteases has been quantified through biochemical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 3CLpro

| Parameter | Value | Reference |

| IC50 | 81 ± 12 nM | [6] |

Table 2: Inhibitory Activity of this compound against Other Proteases

| Protease | IC50 | Reference |

| SARS-CoV 3CLpro | 0.5 ± 0.3 µM | [7] |

| HAV 3Cpro | 0.5 µM | [8] |

| Thrombin | 13 µM | [8] |

Table 3: Antiviral Activity of this compound in Cell-Based Assays

| Cell Line | Assay Type | Result | Reference |

| Vero-E6 | Cytopathic Effect Reduction | No inhibition of viral replication | [6][9][10] |

Experimental Protocols

Biochemical Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

A FRET-based enzymatic assay is utilized to determine the in vitro inhibitory activity of this compound against SARS-CoV-2 3CLpro.[11][12]

-

Reagents and Materials:

-

Purified recombinant SARS-CoV-2 3CL protease.[6]

-

Fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher.[11][12]

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

This compound dissolved in DMSO.

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

The SARS-CoV-2 3CL protease is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period at room temperature.

-

The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate.

-

The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.

-

In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.

-

The rate of fluorescence increase is proportional to the enzyme activity.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assay (Cytopathic Effect Reduction)

The antiviral efficacy of this compound in a cellular context is evaluated using a cytopathic effect (CPE) reduction assay in Vero-E6 cells, which are susceptible to SARS-CoV-2 infection.[6]

-

Reagents and Materials:

-

Vero-E6 cells.

-

SARS-CoV-2 virus stock.

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

-

This compound dissolved in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo).

-

-

Procedure:

-

Vero-E6 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound.

-

Subsequently, the cells are infected with a known titer of SARS-CoV-2.

-

The plates are incubated for a period sufficient to observe virus-induced CPE (typically 2-3 days).

-

Cell viability is assessed using a suitable reagent. In uninfected, untreated wells, cell viability is 100%. In infected, untreated wells, cell viability is significantly reduced due to CPE.

-

The ability of this compound to protect cells from CPE is quantified, and the half-maximal effective concentration (EC50) is determined.

-

Despite its potent biochemical inhibition, this compound did not demonstrate protective effects in this cell-based assay.[6][9][10]

-

X-ray Crystallography

To elucidate the structural basis of inhibition, the co-crystal structure of this compound in complex with SARS-CoV-2 3CLpro was determined.[5]

-

Protein Expression and Purification:

-

The gene encoding SARS-CoV-2 3CLpro is cloned into an expression vector and transformed into E. coli.

-

The protein is overexpressed and purified using chromatography techniques (e.g., affinity and size-exclusion chromatography).

-

-

Crystallization:

-

The purified 3CLpro is incubated with an excess of this compound to ensure complex formation.

-

The protein-inhibitor complex is then subjected to crystallization screening using various precipitants, buffers, and additives.

-

Crystals are grown using techniques such as vapor diffusion.

-

-

Data Collection and Structure Determination:

-

The crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known 3CLpro structure as a search model.

-

The model is refined, and the inhibitor is built into the electron density map.

-

The final structure reveals the covalent linkage between the Cys145 residue of the protease and the thiophene ring of this compound.[2][4]

-

Visualizations

Signaling Pathway

Caption: SARS-CoV-2 replication pathway and the inhibitory action of this compound on the 3CL protease.

Experimental Workflow: Biochemical Inhibition Assay

Caption: Workflow for determining the IC50 of this compound using a FRET-based biochemical assay.

Experimental Workflow: Cell-Based Antiviral Assay

Caption: Workflow for assessing the antiviral activity of this compound in a cell-based CPE reduction assay.

Conclusion

This compound is a potent in vitro inhibitor of the SARS-CoV-2 3CL protease, acting through a covalent modification of the catalytic Cys145 residue. While its biochemical activity is promising, the lack of efficacy in cell-based viral replication assays suggests potential issues with cell permeability, metabolic instability, or other factors that limit its intracellular activity. Nevertheless, the structural and mechanistic insights gained from the study of this compound provide a valuable foundation for the rational design and development of next-generation 3CLpro inhibitors with improved pharmacological properties for the treatment of COVID-19. Further medicinal chemistry efforts could focus on modifying the this compound scaffold to enhance cellular uptake and stability while retaining its potent enzymatic inhibition.

References

- 1. Advances in developing small molecule SARS 3CLpro inhibitors as potential remedy for corona virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper [frontiersin.org]

- 10. pnrjournal.com [pnrjournal.com]

- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 12. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of MAC-5576 Bound to 3CL Protease: A Technical Guide

This technical guide provides an in-depth analysis of the structural and functional interactions between the covalent inhibitor MAC-5576 and the 3C-like protease (3CLpro) of SARS-CoV-2, a critical enzyme in the viral replication cycle. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the binding mechanism, quantitative inhibitory data, and detailed experimental protocols.

Core Findings

This compound is a potent inhibitor of the SARS-CoV-2 3CL protease.[1][2][3] X-ray crystallography studies have revealed that this compound acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme.[2][3] While it demonstrates strong biochemical inhibition, it did not show antiviral activity in cell-based assays.[2][4] The structural data provides a foundation for the further development of this class of inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound against 3CL protease has been quantified through various studies. The key quantitative data are summarized in the tables below.

Table 1: Inhibitory Potency of this compound against 3CL Protease

| Target Protease | IC50 Value | Reference |

| SARS-CoV-2 3CLpro | 81 nM | [1][2][3] |

| SARS-CoV-2 3CLpro | 93 nM | [5] |

| SARS-CoV 3CLpro | 0.5 µM | [1][5] |

Table 2: Crystallographic Data for this compound-3CLpro Complex

| PDB ID | Resolution | R-Value Work | R-Value Free | Reference |

| 7JT0 | 1.73 Å | 0.167 | 0.192 | [6] |

Binding Mechanism and Structural Insights

The X-ray crystal structure of the this compound-3CLpro complex (PDB ID: 7JT0) reveals that the inhibitor binds in the substrate-binding pocket of the protease.[6] The key interaction is the formation of a covalent bond between the thiol group of the catalytic Cys145 residue and an electrophilic moiety on this compound.[2][3] This covalent modification of the active site cysteine is responsible for the potent inhibition of the enzyme's proteolytic activity.

Interestingly, despite the clear covalent linkage observed in the crystal structure, time-dependent inhibition was not observed in enzymatic assays, suggesting that this compound may be a reversible covalent inhibitor.[2] The electron density for the inhibitor in the crystal structure supports this possibility.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Recombinant Production and Purification of SARS-CoV-2 3CL Protease

A common method for producing active SARS-CoV-2 3CL protease for structural and functional studies involves expression in Escherichia coli.

-

Expression: The gene encoding for SARS-CoV-2 3CLpro is typically cloned into an expression vector with a cleavable affinity tag (e.g., His-tag or MBP-tag). The vector is then transformed into a suitable E. coli expression strain, such as BL21(DE3). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) overnight.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT). The cells are then lysed by sonication on ice, and the cell debris is removed by centrifugation.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The tagged 3CL protease is then eluted with a buffer containing a higher concentration of imidazole.

-

Tag Cleavage and Further Purification: The affinity tag is cleaved by a specific protease (e.g., TEV protease). The cleaved protein is further purified by size-exclusion chromatography to remove the cleaved tag, the protease, and any remaining impurities, yielding highly pure and active 3CL protease.

In Vitro 3CL Protease Inhibition Assay

The inhibitory activity of this compound is typically determined using a Förster Resonance Energy Transfer (FRET)-based enzymatic assay.

-

Assay Principle: A fluorogenic peptide substrate containing a cleavage site for 3CL protease is used. The peptide is flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Assay Protocol:

-

All reactions are performed in duplicate or triplicate in a 96-well or 384-well plate.

-

A reaction mixture is prepared containing assay buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) and a defined concentration of purified 3CL protease (e.g., 50 nM).

-

The test compound (this compound) is added to the wells at various concentrations. A DMSO control is also included.

-

The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

The enzymatic reaction is initiated by adding the FRET substrate to a final concentration below its Km value (e.g., 20 µM).

-

The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

The rate of the reaction is determined from the linear phase of the fluorescence curve.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

X-ray Crystallography of the this compound-3CLpro Complex

The three-dimensional structure of the complex is determined by X-ray crystallography.

-

Complex Formation: Purified 3CL protease (e.g., at 5-10 mg/mL) is incubated with a molar excess of this compound (e.g., 1:2 to 1:5 molar ratio) on ice for at least one hour to ensure complex formation.

-

Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly employed at 20°C. Crystals of the this compound-3CLpro complex have been grown in conditions such as 0.1 M MES pH 6.7 and 12% PEG 4000.

-

Data Collection: Single crystals are harvested and cryo-protected (e.g., with the reservoir solution supplemented with 20-25% glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known structure of apo 3CL protease as a search model. The model is then refined, and the inhibitor is built into the electron density map. The final structure is validated before deposition in the Protein Data Bank.

Experimental and Structural Analysis Workflow

The overall workflow for the structural and functional analysis of this compound binding to 3CL protease is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. This compound | SARS-CoV-2 3CLpro inhibitor | Probechem Biochemicals [probechem.com]

- 6. rcsb.org [rcsb.org]

In Vitro Characterization of MAC-5576: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC-5576 has been identified as a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action. The information presented is intended to support further research and development efforts targeting SARS-CoV-2.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the SARS-CoV-2 3CL protease has been evaluated through biochemical assays. The key quantitative metrics are summarized below.

| Parameter | Value (nM) | Notes |

| IC50 | 81 ± 12 | Mean ± standard error of the mean (s.e.m.) from two independent biological replicates.[1][2] |

| IC50 | 81 | |

| IC50 | 0.5 ± 0.3 µM | For SARS-CoV main proteinase.[3] |

In addition to its enzymatic inhibition, the effect of this compound on viral replication was assessed in a cell-based assay.

| Parameter | Cell Line | Result |

| Antiviral Activity | Vero-E6 | Did not inhibit SARS-CoV-2 viral replication.[1][4][5] |

Mechanism of Action

This compound functions as a covalent inhibitor of the SARS-CoV-2 3CL protease.[2] X-ray crystallography has confirmed the formation of a covalent bond between this compound and the catalytic cysteine residue (Cys145) of the protease.[6] Interestingly, while the covalent linkage is structurally evident, time-dependent inhibition was not observed in enzymatic assays.[2][6] This suggests that the covalent bond formation may be rapid or that the experimental conditions of the kinetic assay were not conducive to observing time-dependent effects.[2]

The binding mode of this compound is similar to that of XP-59, a previously identified inhibitor of the SARS-CoV 3CL protease.[1] The chloropyridine moiety of this compound is thought to initially bind within the S1 pocket of the enzyme.[3] The presence of the thiophene (B33073) ring in this compound induces a conformational rotation of the catalytic His41 side chain.[6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the SARS-CoV-2 3CL protease.

Experimental Protocols

SARS-CoV-2 3CL Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified SARS-CoV-2 3CL protease.

Methodology:

-

Enzyme and Substrate: Purified native SARS-CoV-2 3CL protease was used. A fluorogenic peptide substrate, MCA-AVLQSGFR-Lys(DNP)-Lys-NH2, corresponding to the nsp4/nsp5 cleavage site, was utilized.[7]

-

Assay Principle: The assay measures the enzymatic activity of the 3CL protease by quantifying the cleavage of the fluorogenic peptide substrate.

-

Procedure:

-

The purified protease (200 nM) was incubated with varying concentrations of this compound.[7]

-

The reaction was initiated by the addition of the fluorogenic peptide substrate.

-

The fluorescence intensity was monitored over time to determine the rate of substrate cleavage.

-

-

Data Analysis: The rate of reaction at each inhibitor concentration was normalized to the uninhibited control. The IC50 value was calculated by fitting the dose-response curve to a suitable model.

Experimental Workflow Diagram

Caption: Workflow for the in vitro SARS-CoV-2 3CL protease inhibition assay.

Viral Replication Assay

Objective: To assess the ability of this compound to inhibit SARS-CoV-2 replication in a cell-based model.

Methodology:

-

Cell Line: Vero-E6 cells, which are susceptible to SARS-CoV-2 infection, were used.[1]

-

Assay Principle: A cytopathic effect (CPE) reduction assay was employed to measure the extent of virus-induced cell death in the presence of the inhibitor.

-

Procedure:

-

Vero-E6 cells were seeded in microplates.

-

The cells were infected with SARS-CoV-2.

-

Varying concentrations of this compound were added to the infected cells.

-

After an incubation period, the extent of CPE was quantified.

-

-

Data Analysis: The concentration of the compound that protected 50% of the cells from virus-induced death (EC50) was determined. For this compound, no significant inhibition of viral replication was observed.[1]

Structural Characterization

The crystal structure of this compound in complex with the SARS-CoV-2 3CL protease has been solved.[1] This has provided a detailed view of the covalent interaction with the Cys145 residue and the overall binding mode within the active site.[6] The structural data confirms that this compound is a covalent inhibitor.[2]

Conclusion

This compound is a potent in vitro inhibitor of the SARS-CoV-2 3CL protease, acting through a covalent mechanism of action. While it demonstrates significant enzymatic inhibition, this activity did not translate to the inhibition of viral replication in a cell-based assay under the tested conditions. The detailed structural and biochemical data available for this compound provide a valuable foundation for the structure-based design of new and improved 3CL protease inhibitors. Further investigation into the discrepancy between its enzymatic and cellular activity may yield insights into factors governing antiviral efficacy beyond direct enzyme inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in developing small molecule SARS 3CLpro inhibitors as potential remedy for corona virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

MAC-5576: A Potent Inhibitor of SARS-CoV-2 3CL Protease with Limited Cellular Antiviral Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MAC-5576 has been identified as a potent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization. While demonstrating significant in vitro enzymatic inhibition, this compound did not exhibit notable antiviral activity in cell-based assays. This discrepancy highlights key challenges in the development of effective SARS-CoV-2 therapeutics and underscores the importance of multifaceted screening approaches. The crystallographic data of this compound in complex with the 3CL protease offers valuable structural insights for the rational design of next-generation antiviral agents.

Introduction

The global health crisis precipitated by the COVID-19 pandemic has spurred an unprecedented effort in the scientific community to develop effective antiviral therapies. A primary target for drug development is the SARS-CoV-2 3CL protease (also known as the main protease, Mpro), an enzyme essential for the proteolytic processing of viral polyproteins into functional proteins required for viral replication.[1][2] Inhibition of this protease effectively halts the viral life cycle, making it an attractive target for therapeutic intervention.[1][2] this compound is a small molecule that has been investigated as a potential inhibitor of this crucial viral enzyme.[3][4]

Mechanism of Action

This compound functions as an inhibitor of the SARS-CoV-2 3CL protease.[3][4] Structural studies have revealed that this compound binds to the active site of the enzyme.[3][5] Crystallographic evidence has confirmed the formation of a covalent bond between this compound and the catalytic cysteine residue (Cys145) of the 3CL protease.[3][6] However, kinetic studies did not show time-dependent inhibition, suggesting that this compound may act as a reversible covalent inhibitor.[3][6] This interaction blocks the substrate from accessing the active site, thereby inhibiting the protease's function and disrupting the viral replication process.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in comparison to other reference compounds, GC376 and Compound 4, as reported in the primary literature.[3]

Table 1: In Vitro Inhibition of SARS-CoV-2 3CL Protease [3]

| Compound | IC50 (nM, mean ± s.e.m.) |

| This compound | 81 ± 12 |

| GC376 | 160 ± 34 |

| Compound 4 | 151 ± 15 |

Table 2: Antiviral Activity in Vero E6 Cells (Cytopathic Effect Reduction Assay) [3][4]

| Compound | EC50 (µM, mean ± s.d.) |

| This compound | No significant activity observed |

| GC376 | 2.19 ± 0.01 |

| Compound 4 | 2.88 ± 0.23 |

Table 3: Crystallographic Data of this compound in Complex with SARS-CoV-2 3CL Protease [5][6]

| Parameter | Value |

| PDB ID | 7JT0 |

| Resolution (Å) | 1.73 |

Experimental Protocols

SARS-CoV-2 3CL Protease Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against the SARS-CoV-2 3CL protease.

Materials:

-

Purified recombinant SARS-CoV-2 3CL protease

-

Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of fluorescence measurement

Methodology:

-

A solution of the SARS-CoV-2 3CL protease is prepared in the assay buffer.

-

The test compounds are serially diluted to various concentrations.

-

In a 384-well plate, the protease solution is added to wells containing the diluted test compounds or DMSO (as a negative control).

-

The plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

The enzymatic reaction is initiated by adding the fluorogenic peptide substrate to all wells.

-

The fluorescence intensity is monitored kinetically over time using a plate reader (Excitation/Emission wavelengths are substrate-dependent, e.g., 340 nm/490 nm).

-

The rate of substrate cleavage is calculated from the linear phase of the reaction.

-

The percent inhibition for each compound concentration is determined relative to the DMSO control.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

SARS-CoV-2 Viral Replication Assay (Cytopathic Effect Reduction)

This protocol describes a cell-based assay to evaluate the antiviral activity of compounds against live SARS-CoV-2 in a BSL-3 facility.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader for luminescence measurement

Methodology:

-

Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.[7]

-

The test compounds are serially diluted in cell culture medium.

-

The cell culture medium is removed from the plates, and the diluted compounds are added to the cells.

-

The cells are then infected with a known titer of SARS-CoV-2.

-

Control wells include cells with virus and no compound (virus control) and cells with no virus and no compound (cell control).

-

The plates are incubated for a period sufficient to observe a cytopathic effect (CPE) in the virus control wells (e.g., 72 hours).

-

After incubation, a cell viability reagent is added to each well.

-

The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

The percent CPE reduction for each compound concentration is calculated relative to the virus and cell controls.

-

The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE, is determined from the dose-response curve.

Visualizations

Caption: Mechanism of action of this compound on the SARS-CoV-2 replication cycle.

Caption: Workflow for the in vitro SARS-CoV-2 3CL protease inhibition assay.

Caption: Workflow for the cell-based SARS-CoV-2 viral replication assay.

Discussion and Future Perspectives

This compound demonstrates potent inhibition of the SARS-CoV-2 3CL protease in a biochemical assay, with an IC50 value in the nanomolar range.[3] However, this potent enzymatic inhibition did not translate into significant antiviral activity in a cell-based model of SARS-CoV-2 infection.[3][4] This discrepancy could be attributed to several factors, including poor cell permeability, rapid metabolism within the cell, or efflux by cellular transporters.

The lack of cellular activity despite potent enzymatic inhibition is a common challenge in drug development. Further investigation into the physicochemical properties and cellular pharmacology of this compound is warranted to understand the reasons for its limited efficacy in a cellular context.

The high-resolution crystal structure of this compound in complex with the 3CL protease provides a valuable tool for structure-based drug design.[5][6] This structural information can guide the optimization of the this compound scaffold to improve its cellular activity while retaining its potent enzymatic inhibition. Future efforts could focus on modifying the molecule to enhance its cell permeability and metabolic stability, potentially leading to the development of more effective SARS-CoV-2 protease inhibitors.

Conclusion

This compound is a potent in vitro inhibitor of the SARS-CoV-2 3CL protease that covalently binds to the active site of the enzyme. Despite its promising biochemical profile, it lacks significant antiviral activity in cell-based assays. The detailed experimental protocols and structural insights presented in this guide provide a valuable resource for researchers working on the development of novel antiviral therapies for COVID-19. The case of this compound serves as an important reminder of the complexities of antiviral drug development and the necessity of integrating biochemical, cellular, and structural data to guide the design of effective therapeutics.

References

- 1. Frontiers | Inhibition of SARS-CoV-2 3CL Mpro by Natural and Synthetic Inhibitors: Potential Implication for Vaccine Production Against COVID-19 [frontiersin.org]

- 2. Advances in developing small molecule SARS 3CLpro inhibitors as potential remedy for corona virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of MAC-5576: A Technical Overview

DISCLAIMER: The following information is a synthesized guide based on publicly available preliminary research. MAC-5576 is a research compound, and its toxicological properties have not been extensively studied. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a comprehensive safety assessment.

Introduction

This compound has been identified as a potent, nonpeptidomimetic small molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like (3CL) protease, an essential enzyme for viral replication.[1][2][3][4][5] Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the protease.[2][6] While initial studies have focused on its antiviral efficacy, preliminary data on its cytotoxicity are crucial for evaluating its potential as a therapeutic lead compound. This guide provides an in-depth look at the available preliminary toxicity data, the experimental protocols used for its assessment, and a visualization of its mechanism of action.

Data Presentation: Quantitative Analysis

Quantitative data on the bioactivity and cytotoxicity of this compound are summarized below. It is important to note that while the inhibitory concentration has been determined, specific cytotoxicity values (e.g., CC50) have not been reported in the primary literature. Studies have indicated a lack of cytotoxicity at the concentrations tested for antiviral activity.[6]

| Parameter | Value | Cell Line | Notes |

| IC50 (Inhibitory Concentration 50%) | 81 nM (0.081 µM) | In vitro (biochemical assay) | Concentration required to inhibit 50% of SARS-CoV-2 3CL protease activity.[2] |

| EC50 (Effective Concentration 50%) | > 10 µM | Vero E6 | Failed to block viral infection in a cell-based assay.[2] |

| CC50 (Cytotoxic Concentration 50%) | Not Reported | Vero E6 | No cytotoxicity was observed at the concentrations tested for antiviral efficacy.[6] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound. These protocols are based on standard practices for antiviral and cytotoxicity testing.

1. SARS-CoV-2 3CL Protease Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the purified 3CL protease.

-

Materials:

-

Purified recombinant SARS-CoV-2 3CL protease.

-

Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.3).

-

This compound stock solution (in DMSO).

-

96-well black plates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of the 3CL protease to each well of the 96-well plate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore/quencher pair, e.g., 340 nm/490 nm for Edans). The rate of fluorescence increase is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic regression).

-

2. Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Vero E6 cells (or other suitable host cell line).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well clear plates.

-

Spectrophotometer (microplate reader).

-

-

Procedure:

-

Seed Vero E6 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Remove the old medium from the cells and add the diluted compound or vehicle control to the respective wells.

-

Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

The CC50 value can be determined by plotting cell viability against the compound concentration.

-

Mandatory Visualization

Mechanism of Action: Covalent Inhibition of 3CL Protease

The following diagram illustrates the proposed mechanism by which this compound inhibits the SARS-CoV-2 3CL protease.

Caption: Covalent inhibition of SARS-CoV-2 3CL protease by this compound.

Experimental Workflow: In Vitro Protease Inhibition Assay

The diagram below outlines the general workflow for determining the in vitro inhibitory activity of a compound against a target protease.

Caption: General workflow for an in vitro enzyme inhibition assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Inhibition of SARS-CoV-2 3CL Mpro by Natural and Synthetic Inhibitors: Potential Implication for Vaccine Production Against COVID-19 [frontiersin.org]

- 3. Cytopathic SARS-CoV-2 screening on VERO-E6 cells in a large-scale repurposing effort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MAC-5576 Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the inhibitory activity of MAC-5576 against its target enzyme, the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). The SARS-CoV-2 3CLpro is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[1] Inhibition of this protease blocks viral replication, making it a key target for antiviral drug development.[2][3]

This compound has been identified as a potent inhibitor of SARS-CoV-2 3CLpro.[2] This protocol is based on a Förster Resonance Energy Transfer (FRET) enzymatic assay, which utilizes a fluorogenic peptide substrate that mimics the natural cleavage site of the protease. Cleavage of the substrate by 3CLpro separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the SARS-CoV-2 3CLpro and its inhibition by this compound.

Table 1: Inhibitory Activity of this compound against SARS-CoV-2 3CLpro

| Compound | Target Enzyme | IC50 (nM) | Assay Principle |

| This compound | SARS-CoV-2 3CLpro | 81 ± 12 | FRET-based enzymatic assay |

Data sourced from biochemical assays reported in the literature.[4]

Table 2: Kinetic Parameters of SARS-CoV-2 3CLpro with a Common Fluorogenic Substrate

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) |

| Dabcyl-KTSAVLQSGFRKME-Edans | 10.5 ± 3.2 | 2.2 ± 0.3 | 0.21 |

These kinetic parameters were determined for the purified recombinant SARS-CoV-2 3CLpro.[4][5]

Experimental Protocols

Principle of the Assay

The enzymatic activity of SARS-CoV-2 3CLpro is measured using a FRET-based assay. A synthetic peptide substrate, Dabcyl-KTSAVLQSGFRKME-Edans, contains a fluorophore (Edans) and a quencher (Dabcyl).[4][6] In the intact peptide, the fluorescence of Edans is quenched by Dabcyl.[2] Upon cleavage by 3CLpro at the Gln-Ser junction, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[6] The rate of this increase is proportional to the enzymatic activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of fluorescence increase in the presence of the compound.

Materials and Reagents

-

Enzyme: Purified recombinant SARS-CoV-2 3CLpro

-

Substrate: Fluorogenic peptide substrate Dabcyl-KTSAVLQSGFRKME-Edans (5 mM stock in DMSO)

-

Inhibitor: this compound (10 mM stock in DMSO)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Control Inhibitor (optional): GC376

-

Plates: Black, low-binding 96-well or 384-well microplates

-

Instrumentation: Fluorescence microplate reader capable of excitation at ~340 nm and emission at ~460 nm

Assay Protocol

This protocol is for a final assay volume of 50 µL in a 96-well plate format. Adjust volumes proportionally for other plate formats.

3.1. Reagent Preparation

-

1X Assay Buffer: Prepare the assay buffer with all components except DTT. Immediately before use, add DTT to a final concentration of 1 mM. Keep on ice.

-

Enzyme Solution: Thaw the purified SARS-CoV-2 3CLpro on ice. Dilute the enzyme stock to the desired final concentration (e.g., 50 nM) in 1X Assay Buffer. Prepare enough for all wells.

-

Substrate Solution: Thaw the 5 mM substrate stock. Dilute to the desired final concentration (e.g., 20 µM) in 1X Assay Buffer. Protect from light.

-

Inhibitor Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute each concentration into 1X Assay Buffer to the desired intermediate concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

3.2. Assay Procedure

-

Plate Setup:

-

Blank wells: 25 µL of 1X Assay Buffer.

-

Negative Control (No Inhibitor) wells: 25 µL of 1X Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

-

Inhibitor wells: 25 µL of the diluted this compound solutions.

-

-

Enzyme Addition: Add 12.5 µL of the diluted enzyme solution to all wells except the blank wells. To the blank wells, add 12.5 µL of 1X Assay Buffer.

-

Pre-incubation: Mix gently and incubate the plate at room temperature for 30 minutes. This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 12.5 µL of the diluted substrate solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity kinetically every minute for 30-60 minutes at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

3.3. Data Analysis

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

-

Subtract the average slope of the blank wells from all other wells.

-

Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Slope_inhibitor / Slope_negative_control)) * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

SARS-CoV-2 Replication Cycle and Role of 3CLpro

The following diagram illustrates the central role of the 3CL protease in the replication cycle of SARS-CoV-2.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound.

Experimental Workflow for this compound Enzymatic Assay

The diagram below outlines the key steps in the experimental workflow for determining the IC50 of this compound.

Caption: Workflow for the this compound enzymatic inhibition assay.

References

- 1. Structure and Function of SARS-CoV and SARS-CoV-2 Main Proteases and Their Inhibition: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3CL enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Crystallizing MAC-5576 with SARS-CoV-2 Mpro

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] This makes it a prime target for the development of antiviral therapeutics. MAC-5576 has been identified as a potent inhibitor of SARS-CoV-2 Mpro.[3][4] Structural elucidation of the Mpro-MAC-5576 complex through X-ray crystallography is crucial for understanding its mechanism of action and for guiding structure-based drug design efforts to develop more effective antiviral agents.[5] These application notes provide a comprehensive protocol for the co-crystallization of SARS-CoV-2 Mpro with this compound.

Quantitative Data

The following table summarizes the key quantitative data for the inhibition of SARS-CoV-2 Mpro by this compound.

| Parameter | Value | Description | Reference |

| IC50 | 81 nM | The half-maximal inhibitory concentration, indicating the potency of this compound against SARS-CoV-2 Mpro in a biochemical assay. | [3][4][6] |

| Mechanism of Action | Covalent | This compound forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro. | [4][5] |

| PDB ID | 7JT0 | The Protein Data Bank identifier for the crystal structure of SARS-CoV-2 Mpro in complex with this compound. | [1] |

Experimental Protocols

Protocol 1: Expression and Purification of SARS-CoV-2 Mpro

This protocol outlines the steps for producing highly pure SARS-CoV-2 Mpro suitable for crystallization studies. The expression is typically carried out in E. coli.

1. Gene Synthesis and Cloning:

-

Obtain a synthetic gene encoding for SARS-CoV-2 Mpro (residues 1-306), optimized for E. coli expression.

-

Clone the gene into an expression vector containing a cleavable affinity tag, such as a His-tag or GST-tag (e.g., pGEX-6P-1 or pET series vectors), to facilitate purification.[7]

2. Protein Expression:

-

Transform the expression plasmid into a suitable E. coli strain, such as BL21(DE3).[7]

-